molecular formula C5H7NOS B15323534 Hydroxylamine, O-(2-thienylmethyl)- CAS No. 39854-54-1

Hydroxylamine, O-(2-thienylmethyl)-

Cat. No.: B15323534
CAS No.: 39854-54-1
M. Wt: 129.18 g/mol
InChI Key: IBRFQKKMRBKIFY-UHFFFAOYSA-N
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Description

O-(thiophen-2-ylmethyl)hydroxylamine is a compound that features a thiophene ring substituted with a hydroxylamine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and stability. The hydroxylamine group is a functional group containing an oxygen and nitrogen atom, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(thiophen-2-ylmethyl)hydroxylamine typically involves the reaction of thiophen-2-ylmethanol with hydroxylamine. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxylamine, making it more nucleophilic. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of O-(thiophen-2-ylmethyl)hydroxylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-(thiophen-2-ylmethyl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

O-(thiophen-2-ylmethyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.

    Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of O-(thiophen-2-ylmethyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylmethanol: A precursor in the synthesis of O-(thiophen-2-ylmethyl)hydroxylamine.

    Thiophen-2-ylmethylamine: A related compound with an amine group instead of a hydroxylamine group.

    Thiophen-2-ylmethanethiol: A thiol derivative of thiophen-2-ylmethanol.

Uniqueness

O-(thiophen-2-ylmethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to other thiophene derivatives. This makes it valuable in various chemical transformations and applications in scientific research.

Properties

CAS No.

39854-54-1

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

O-(thiophen-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NOS/c6-7-4-5-2-1-3-8-5/h1-3H,4,6H2

InChI Key

IBRFQKKMRBKIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CON

Origin of Product

United States

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